molecular formula C11H14F3NO2 B15048222 (3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B15048222
M. Wt: 249.23 g/mol
InChI Key: CTIHGRSZGLZLOB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-5-(trifluoromethyl)benzaldehyde and ®-3-amino-1-propanol.

    Reaction Conditions: The key step involves the reductive amination of 3-methoxy-5-(trifluoromethyl)benzaldehyde with ®-3-amino-1-propanol in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-[3-methoxyphenyl]propan-1-ol: Lacks the trifluoromethyl group, which may result in different biological activity.

    (3R)-3-amino-3-[3-trifluoromethylphenyl]propan-1-ol: Lacks the methoxy group, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in (3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol makes it unique, as these groups can enhance its biological activity and chemical stability, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

(3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H14F3NO2/c1-17-9-5-7(10(15)2-3-16)4-8(6-9)11(12,13)14/h4-6,10,16H,2-3,15H2,1H3/t10-/m1/s1

InChI Key

CTIHGRSZGLZLOB-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)C(F)(F)F)[C@@H](CCO)N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.